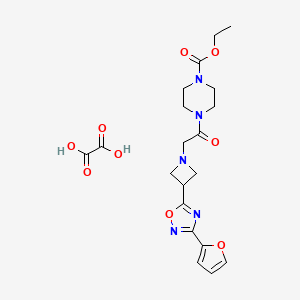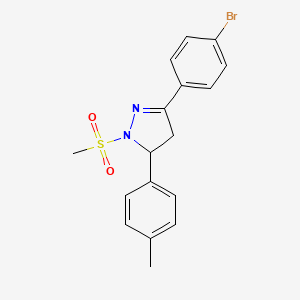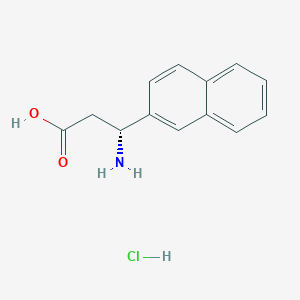
(R)-3-AMINO-3-(2-NAPHTHYL)-PROPIONIC ACID hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-3-AMINO-3-(2-NAPHTHYL)-PROPIONIC ACID hydrochloride is a useful research compound. Its molecular formula is C13H14ClNO2 and its molecular weight is 251.71. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis Techniques : Amino 2 (5 bromo 6 methoxy 2 naphthyl) propionic acid, an intermediate of naproxen, was synthesized using a method involving bromination, acylation, Bucherer Berg's reaction, and hydrolysis, achieving a high yield and optimized reaction conditions (H. Ai, 2002).
Fluorescence Derivatization : The compound was used to couple with amino acids, forming fluorescent derivatives useful in biological assays. These derivatives showed strong fluorescence, indicating potential applications in fluorescence-based biological studies (V. Frade et al., 2007).
Biological and Pharmaceutical Research
Antibacterial Properties : Enantiomers of a quinolonecarboxylic acid class compound, containing a similar naphthyl structure, were synthesized and showed significant antibacterial activity. This indicates the potential of (R)-3-AMINO-3-(2-NAPHTHYL)-PROPIONIC ACID hydrochloride in developing antibacterial agents (T. Rosen et al., 1988).
Chemiluminescence Applications : The chemiluminescence of naphthol compounds was studied, which could have implications for using this compound in analytical chemistry and diagnostic applications (S. Al-Tamrah & A. Townshend, 1987).
Enantioselective Synthesis
- Optical Resolution : The compound has been used in optical resolution processes, indicating its importance in the synthesis of enantiomerically pure substances, which is crucial in pharmaceutical research (D. Pitre & F. Fedeli, 1986).
Analytical Chemistry
High-Performance Liquid Chromatography : It's been applied in the high-performance liquid chromatographic separation of enantiomers, demonstrating its utility in analytical techniques crucial for pharmaceutical and chemical research (J. Maître et al., 1984).
Enantioselective Hydrolysis : The compound's enantiomers showed differing activities in the hydrolysis of Naproxen methyl ester, highlighting its potential in enantioselective catalysis (Xin et al., 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mécanisme D'action
Target of Action
The primary targets of “®-3-Amino-3-(naphthalen-2-yl)propanoic acid hydrochloride” are currently unknown. This compound is a derivative of naphthalene, a class of arenes with two ortho-fused benzene rings . Naphthalene derivatives have been known to display a wide range of biological activities, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation . .
Biochemical Pathways
Naphthalene derivatives have been reported to influence a variety of biological pathways due to their diverse biological activities . .
Result of Action
As a naphthalene derivative, it may share some of the biological activities common to this class of compounds, such as antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation effects . .
Propriétés
IUPAC Name |
(3R)-3-amino-3-naphthalen-2-ylpropanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2.ClH/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12H,8,14H2,(H,15,16);1H/t12-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBQWTBUFZZBNNV-UTONKHPSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)[C@@H](CC(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[Cyano-(2,4-difluorophenyl)methyl]-2-(oxolan-2-ylmethoxy)acetamide](/img/structure/B3017021.png)
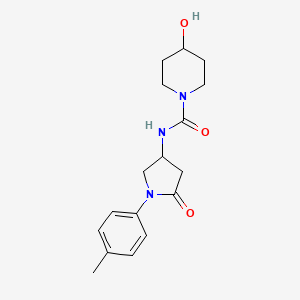

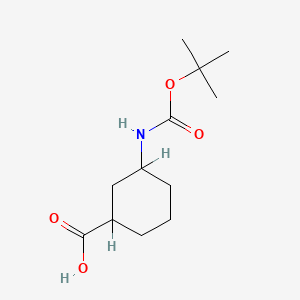
![2-(3-(4-ethylpiperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide hydrochloride](/img/structure/B3017029.png)
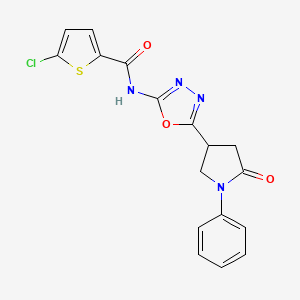


![N-(4-chloro-2-methylphenyl)-2-[3-isopropyl-6-(5-methyl-1,2,4-oxadiazol-3-yl)-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl]acetamide](/img/structure/B3017034.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-4-(trifluoromethyl)benzamide](/img/structure/B3017035.png)

